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For Researchers, Scientists, and Drug Development Professionals

Introduction

FD274 is a promising small molecule compound identified as a highly potent dual inhibitor of
Phosphoinositide 3-kinase (P13K) and the mammalian target of rapamycin (mTOR).[1][2][3][4]
Its chemical name is N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-
yl)-4-fluorobenzenesulfonamide.[5] Beloning to the 7-azaindazole-based class of inhibitors,
FD274 has demonstrated significant anti-proliferative activity in various cancer cell lines,
particularly in Acute Myeloid Leukemia (AML). This technical guide provides a comprehensive
overview of the available data on FD274, including its mechanism of action, in vitro and in vivo
efficacy, and key experimental protocols.

Chemical Properties
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Property Value

N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-
Chemical Name b]pyridin-5-yl)pyridin-3-yl)-4-
fluorobenzenesulfonamide

CAS Number 2641899-38-7
Molecular Formula C24H15CIFN702S
Molecular Weight 535.94 g/mol

Mechanism of Action: Dual PIBK/ImMTOR Inhibition

FD274 exerts its anti-cancer effects by simultaneously inhibiting the PI3K/Akt and mTOR
signaling pathways. These pathways are critical for cell growth, proliferation, survival, and
metabolism, and their dysregulation is a common feature in many cancers, including AML. By
targeting both PI3K and mTOR, FD274 provides a more comprehensive blockade of this crucial
signaling network.

The inhibitory activity of FD274 against various PI3K isoforms and mTOR has been quantified,
demonstrating its high potency.

Target IC50 (nM)
PI3Ka 0.65
PI3KpB 1.57
PI3Ky 0.65
PI3Kd 0.42
mTOR 2.03

Downstream of PI3K and mTOR, FD274 has been shown to reduce the phosphorylation of key
signaling proteins, including Akt, 4E-BP1, p70S6K, and S6 in HL-60 AML cells.
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Caption: PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of FD274.
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In Vitro Efficacy

FD274 has demonstrated potent anti-proliferative activity against a panel of AML cell lines.

Anti-proliferative Activity in AML Cell Lines (48h

treatment)
Cell Line IC50 (pM)
HL-60 0.092
MOLM-16 0.084
Mv-4-11 0.053
KG-1 2.67
EOL-1 1.98

Furthermore, FD274 has been shown to induce cell cycle arrest and apoptosis in HL-60 cells.
Treatment with FD274 (0.25-1 uM for 24-48 hours) resulted in the arrest of the cell cycle at the

G1 phase and an increased rate of apoptosis.

In Vivo Efficacy

The anti-tumor activity of FD274 has been evaluated in a xenograft mouse model using HL-60

cells.
Dose (mgl/kg, i.p., once daily, 21 days) Tumor Growth Inhibition (TGI)
5 71%
7.5 84%
10 91%

Importantly, no significant changes in body weight were observed in the treated mice,
suggesting good tolerability at the effective doses.
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Experiment Setup

HL-60 AML Cells 4-5 week-old male
(2.5 x 10"6) BALB/c nude mice

Experimental Procedure

Subcutaneous implantation

of HL-60 cells into
the right axilla

Tumor growth until
a palpable size

Daily intraperitoneal (i.p.) injection
of FD274 (5, 7.5, or 10 mg/kg)
or vehicle for 21 days

Monitor tumor volume
and body weight

Endpoint analysis:
Tumor Growth Inhibition (TGI)

Click to download full resolution via product page

Caption: Experimental workflow for the in vivo evaluation of FD274 in a xenograft model.

Synergistic Effects and Reduced Cardiotoxicity

Recent studies have highlighted two additional significant attributes of FD274: its synergistic
anti-tumor effects when combined with other targeted agents and its favorable cardiotoxicity
profile.
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Synergism with Gilteritinib

FD274 has demonstrated a synergistic pro-apoptotic effect with Gilteritinib, an FLT3 inhibitor, in
both HL-60 and MV-4-11 AML cells. This suggests a potential combination therapy strategy for
AML. Mechanistically, while Gilteritinib treatment alone can lead to an upregulation of AKT
phosphorylation, the combination with FD274 effectively down-regulates this survival signal.
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Caption: Logical relationship of the synergistic effect of FD274 and Gilteritinib.

Reduced Cardiotoxicity

Compared to its bioisostere FD268, FD274 has demonstrated significantly lower cardiotoxicity
in both in vitro (H9C2 cell line) and in vivo (C57BL/6 mouse model) studies. The reduced
cardiotoxicity of FD274 is attributed to the preservation of the activity of the antioxidant
pathway protein Nrf2. In contrast, FD268 was shown to down-regulate Nrf2 and up-regulate
proteins associated with oxidative stress and apoptosis.

Experimental Protocols

In Vitro Anti-proliferative Assay

e Cell Seeding: AML cell lines (HL-60, MOLM-16, Mv-4-11, KG-1, and EOL-1) are seeded in
96-well plates at an appropriate density and allowed to adhere overnight.

o Compound Treatment: Cells are treated with various concentrations of FD274 for 48 hours.
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Cell Viability Assessment: Cell viability is determined using a standard method such as the
MTT or CellTiter-Glo assay.

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the
dose-response curves.

Western Blot Analysis

Cell Lysis: HL-60 cells are treated with FD274 (0.125-1 uM) for 24 hours and then lysed to
extract total protein.

Protein Quantification: Protein concentration is determined using a BCA assay.

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and
transferred to a PVDF membrane.

Immunoblotting: The membrane is blocked and then incubated with primary antibodies
against phosphorylated and total Akt, mTOR, 4E-BP1, p70S6K, and S6, followed by
incubation with a corresponding secondary antibody.

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL)
detection system.

In Vivo Xenograft Study

Animal Model: 4-5 week-old male BALB/c nude mice are used.

Cell Implantation: 2.5 x 1076 HL-60 cells are subcutaneously implanted into the right axilla of
each mouse.

Treatment: When tumors become palpable, mice are randomized into treatment and control
groups. FD274 is administered daily via intraperitoneal (i.p.) injection at doses of 5, 7.5, and
10 mg/kg for 21 days.

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition (TGI)
is calculated for each treatment group compared to the vehicle control group.
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Conclusion

FD274 is a potent dual PISK/mTOR inhibitor with significant anti-leukemic activity, particularly in
AML. Its strong in vitro and in vivo efficacy, coupled with a favorable safety profile characterized
by reduced cardiotoxicity, makes it a compelling candidate for further preclinical and clinical
development. The observed synergy with Gilteritinib further highlights its potential in
combination therapy regimens for AML. This technical guide summarizes the key findings to
date and provides a foundation for researchers and drug development professionals interested
in advancing this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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